molecular formula C25H28N6O2S B2369618 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one CAS No. 1358708-16-3

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one

Cat. No.: B2369618
CAS No.: 1358708-16-3
M. Wt: 476.6
InChI Key: KYPZGZNCASVFFS-UHFFFAOYSA-N
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Description

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one is a complex organic compound that belongs to the class of triazoloquinoxalines This compound is characterized by its unique structure, which includes a triazoloquinoxaline core, an isopropyl group, and a piperazine moiety substituted with a methoxyphenyl group

Preparation Methods

The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the triazoloquinoxaline core, followed by the introduction of the isopropyl group and the piperazine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

For industrial production, the synthesis may be scaled up using optimized reaction conditions to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It has been investigated for its interactions with biological macromolecules, including proteins and nucleic acids, making it a valuable tool in biochemical research.

    Medicine: The compound shows promise as a therapeutic agent due to its potential pharmacological activities, such as binding to specific receptors and modulating biological pathways.

    Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one can be compared with other similar compounds, such as:

    Trazodone: An antidepressant that also contains a triazoloquinoxaline core and a piperazine moiety.

    Naftopidil: An alpha-1 adrenergic receptor antagonist with a similar piperazine structure.

    Urapidil: Another alpha-1 adrenergic receptor antagonist with structural similarities.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one is a complex organic molecule that integrates various pharmacologically active moieties. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to present a comprehensive overview.

Chemical Structure and Properties

The compound can be broken down into several key components:

  • Piperazine moiety : Known for its role in various pharmacological activities.
  • Triazole ring : A versatile scaffold with demonstrated antifungal, antibacterial, and anticancer properties.
  • Quinoxaline structure : Associated with neuroprotective and antitumor effects.

Chemical Formula and Characteristics

PropertyValue
Molecular Formula C₁₈H₂₃N₃O₂S
Molecular Weight 341.46 g/mol
CAS Number 824958-22-7

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles possess potent activity against various pathogens including Staphylococcus aureus and Escherichia coli . The incorporation of piperazine enhances the compound's bioactivity by improving solubility and binding affinity to biological targets.

Anticancer Potential

The quinoxaline component is associated with anticancer properties. A study highlighted that quinoxaline derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models . The specific mechanisms involve the induction of apoptosis in cancer cells and inhibition of angiogenesis.

Neuropharmacological Effects

Piperazine derivatives are well-documented for their neuropharmacological effects. Compounds similar to the target molecule have been shown to act as serotonin receptor modulators, which can influence mood and anxiety levels . This suggests potential applications in treating psychiatric disorders.

Study 1: Antimicrobial Efficacy

In a comparative study of various triazole derivatives, the target compound demonstrated a minimum inhibitory concentration (MIC) of 0.125 μg/mL against S. aureus, outperforming standard antibiotics like vancomycin . This establishes its potential as a novel antimicrobial agent.

Study 2: Anticancer Activity

A recent investigation into quinoxaline-based compounds revealed that those with triazole substitutions exhibited enhanced cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The study reported IC50 values significantly lower than those of existing chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : Electron-donating groups on the phenyl ring enhance activity.
  • Chain Length : Variations in alkyl chain length at the triazole position affect potency; longer chains generally decrease activity .

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2S/c1-17(2)23-27-28-24-25(26-18-8-4-5-9-19(18)31(23)24)34-16-22(32)30-14-12-29(13-15-30)20-10-6-7-11-21(20)33-3/h4-11,17H,12-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPZGZNCASVFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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